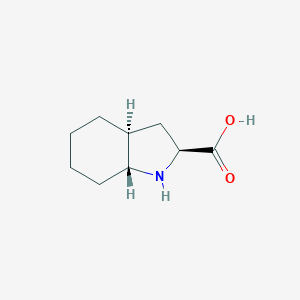

(2S,3aS,7aR)-八氢-1H-吲哚-2-羧酸

描述

Octahydroindole-2-carboxylic acid (OHICA) is a cyclic amino acid that is derived from the amino acid tryptophan. OHICA has been found to have various applications in scientific research, including its use as a building block for the synthesis of novel peptides and as a tool for studying protein-protein interactions. In

科学研究应用

医药合成砌块

“(2S,3aS,7aR)-八氢-吲哚-2-羧酸”作为医药行业的合成砌块使用 . 它可用于合成各种药物。

抗生素研究

该化合物在抗生素研究结果中被发现 . 它可能用于开发新的抗生素。

细菌研究

它也出现在与细菌研究相关的搜索结果中 . 这表明它可能在细菌疾病研究或开发治疗方法方面有应用。

CGRP 受体研究

该化合物与 CGRP 受体研究有关 . CGRP 受体是偏头痛治疗的关注目标,因此该化合物可能用于开发新的偏头痛药物。

铁转运蛋白研究

铁转运蛋白是一种从细胞中输出铁的蛋白质。 该化合物出现在与铁转运蛋白相关的搜索结果中 , 表明它可能用于与铁稳态或铁代谢紊乱相关的研究。

真菌研究

该化合物出现在与真菌研究相关的搜索结果中 . 它可能用于研究真菌病或开发抗真菌治疗方法。

GCGR 研究

GCGR 代表胰高血糖素受体,它是治疗 2 型糖尿病的目标。 该化合物与 GCGR 研究有关 , 表明它可能用于开发新的糖尿病治疗方法。

GLP 受体研究

GLP 受体参与食欲和葡萄糖代谢的调节。 该化合物与 GLP 受体研究有关 , 表明它可能用于研究代谢性疾病或开发肥胖症或糖尿病等疾病的新疗法。

安全和危害

属性

IUPAC Name |

(2S,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@@H]2[C@@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Oic?

A1: The molecular formula of Oic is C9H15NO2, and its molecular weight is 169.22 g/mol.

Q2: Is there spectroscopic data available for Oic?

A2: Yes, several studies have characterized Oic using techniques like 1H NMR, 13C NMR, and MS. For instance, one study utilized 1H, 13C, and 19F NMR chemical shift calculations to confirm the backbone structure and refine side chain conformations of a cyclic bradykinin antagonist mimic containing Oic []. Another study confirmed the structure of Perindopril erbumine, synthesized using Oic, through IR, 1H NMR, and MS analysis [].

Q3: How does modifying the structure of Oic affect its activity and potency?

A3: Studies exploring Oic as a proline substitute in bioactive peptides reveal significant structure-activity relationships. For example, incorporating Oic into angiotensin-converting enzyme (ACE) inhibitors resulted in compounds equipotent to Captopril and Enalapril, both in vitro and in vivo []. Incorporation of Oic into bradykinin antagonists demonstrated the importance of the N-terminal β-turn and hydrophobic character at the C-terminus for antagonist activity [, ]. Notably, Oic played a crucial role in achieving high potency, even in the absence of an aromatic amino acid at a critical position, challenging previous assumptions [].

Q4: Does the stereochemistry of Oic impact its biological activity?

A4: Yes, the stereochemistry of Oic significantly impacts its activity. Studies highlight the distinct conformational preferences and biological activities exhibited by different stereoisomers of Oic. For instance, researchers have successfully synthesized all cis-fused stereoisomers of Oic in enantiomerically pure forms, showcasing the importance of stereochemical control in drug design []. Furthermore, chiral ligand-exchange chromatography has been employed to separate three stereoisomers of Oic, underscoring the need for precise analytical techniques to differentiate and characterize these isomers [].

Q5: What are some applications of Oic in medicinal chemistry?

A5: Oic has been explored in various drug design contexts. One prominent example is its use as a key component in the synthesis of Perindopril, a commercially available ACE inhibitor used to treat hypertension [, , ]. Furthermore, researchers have synthesized novel crystalline forms of Perindopril using Oic as a starting material, potentially offering advantages in drug formulation and delivery []. Oic has also been explored in the development of bradykinin antagonists with potential applications in treating cancer and inflammation [, , , , ].

Q6: How is Oic used in the synthesis of Trandolapril?

A6: (2β,3aβ,7aα)-Octahydroindole-2-carboxylic acid serves as a crucial intermediate in the synthesis of Trandolapril, another ACE inhibitor used to treat hypertension. Researchers have developed and optimized synthetic routes to produce this specific Oic stereoisomer, demonstrating its importance in pharmaceutical development [, ].

Q7: What is known about the conformational flexibility of Oic?

A7: Studies employing quantum mechanical calculations and molecular dynamics simulations have provided insights into the conformational flexibility of Oic. Interestingly, while Oic displays rigidity in the gas phase, adopting primarily a γ-turn conformation, it exhibits significant flexibility in aqueous solutions, adopting helical, polyproline-II, and γ-turn motifs []. This solvent-induced conformational change has significant implications for Oic's interactions with biological targets.

Q8: Has computational chemistry been used to study Oic?

A8: Yes, computational methods like molecular dynamics and quantum mechanical calculations have been valuable tools in Oic research. These methods have helped elucidate the conformational preferences of different Oic stereoisomers in various solvents, providing valuable insights into their structure-activity relationships []. Researchers have also employed molecular modeling to investigate the interaction of Oic-containing peptides with biological targets like the bradykinin B2 receptor, aiding in the design of more potent and selective antagonists []. Additionally, computational studies have been employed to predict the hydrophobicity of Oic oligomers, supporting experimental observations and emphasizing the potential of Oic in constructing hydrophobic polyproline-II helices [].

Q9: Does Oic possess catalytic properties?

A9: Yes, recent research has explored the catalytic potential of Oic. One study investigated the use of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid as an organocatalyst in the asymmetric Michael addition of acetone to nitroolefins []. This research highlights the potential of Oic and its derivatives as chiral catalysts in asymmetric synthesis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B57151.png)

![4-[2-(2H-tetrazol-5-yl)phenyl]benzoic acid](/img/structure/B57154.png)

![(1S,3S,5S)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B57180.png)